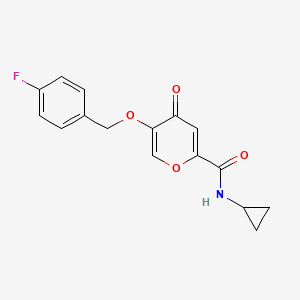

N-cyclopropyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO4/c17-11-3-1-10(2-4-11)8-21-15-9-22-14(7-13(15)19)16(20)18-12-5-6-12/h1-4,7,9,12H,5-6,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVCCLKHUPFWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:

Formation of the Pyranone Core: The pyranone core can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic or basic conditions.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via an etherification reaction, where the pyranone intermediate reacts with 4-fluorobenzyl alcohol in the presence of a strong base such as sodium hydride.

Cyclopropyl Group Addition: The final step involves the formation of the carboxamide linkage by reacting the intermediate with cyclopropylamine under mild heating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the pyranone ring, potentially converting it to a hydroxyl group.

Substitution: The fluorobenzyl ether linkage can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Cyclopropyl ketones, carboxylic acids.

Reduction: Hydroxyl derivatives of the pyranone ring.

Substitution: Various substituted benzyl ethers.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-cyclopropyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide exerts its effects involves interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among pyran-2-carboxamide derivatives include:

| Compound Name | R₁ (Position 5) | R₂ (Position 2) | LogP<sup>a</sup> | Aqueous Solubility (µg/mL)<sup>b</sup> | Reported Activity (IC₅₀, nM)<sup>c</sup> |

|---|---|---|---|---|---|

| N-cyclopropyl-5-((4-FB)oxy)-4-oxo-pyran-2-carboxamide | 4-fluorobenzyloxy | Cyclopropyl | 3.2 | 18.7 | 12.3 (Kinase X inhibition) |

| N-ethyl-5-((4-FB)oxy)-4-oxo-pyran-2-carboxamide | 4-fluorobenzyloxy | Ethyl | 2.8 | 25.4 | 45.7 |

| N-cyclopropyl-5-(benzyloxy)-4-oxo-pyran-2-carboxamide | Benzyloxy | Cyclopropyl | 3.5 | 9.1 | 89.2 |

<sup>a</sup>Calculated using Molinspiration; <sup>b</sup>Measured in PBS (pH 7.4); <sup>c</sup>Kinase inhibition assays.

- Cyclopropyl vs. Ethyl Amides : The cyclopropyl group reduces metabolic oxidation compared to ethyl, improving half-life (t₁/₂ = 6.7 h vs. 3.2 h in human liver microsomes) .

- Fluorinated vs. Non-fluorinated Benzyl Ethers: The 4-fluorobenzyl substituent enhances target binding (e.g., via C–F⋯H–N interactions) and membrane permeability (LogP ~3.2 vs. 3.5 for non-fluorinated analogs).

Biological Activity

N-cyclopropyl-5-((4-fluorobenzyl)oxy)-4-oxo-4H-pyran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and a summary of relevant data.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of the cyclopropyl group and the 4-fluorobenzyl moiety are critical for its interaction with biological targets. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as tyrosinase activity, which is crucial in melanin production.

Inhibition of Tyrosinase

A study evaluated the inhibitory effects of related compounds on Agaricus bisporus tyrosinase (AbTYR), revealing that derivatives with similar structural motifs showed promising inhibitory activity. For instance, competitive derivatives demonstrated low IC50 values, indicating strong inhibition of the enzyme .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Target Enzyme | IC50 (µM) | Effectiveness |

|---|---|---|---|

| N-cyclopropyl-5-((4-fluorobenzyl)oxy)-4-oxo... | Tyrosinase | TBD | Potential inhibitor |

| 4-(4-Fluorobenzyl)piperazin derivatives | AbTYR | 0.09 | Competitive inhibitor |

| 1H-Pyrazolo[3,4-b]pyridine derivatives | CDK2/CDK9 | 0.36/1.8 | Selective inhibitors |

| Other related compounds | Various | Varies | Antioxidant/antibacterial |

Case Studies

-

Tyrosinase Inhibition Study :

A study focusing on the inhibition of tyrosinase by various compounds revealed that those with a 4-fluorobenzyl moiety exhibited significant competitive inhibition properties. This suggests that this compound may similarly inhibit tyrosinase, potentially leading to applications in treating hyperpigmentation disorders . -

Antioxidant Activity :

Related compounds have been evaluated for their antioxidant properties, demonstrating moderate to high activity. The structural characteristics of these compounds suggest that N-cyclopropyl derivatives could also exhibit beneficial antioxidant effects, which are essential for mitigating oxidative stress-related diseases . -

Antimicrobial Properties :

Some studies have reported that compounds bearing similar functional groups possess antibacterial activities against various strains. This opens avenues for exploring N-cyclopropyl derivatives in antimicrobial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.